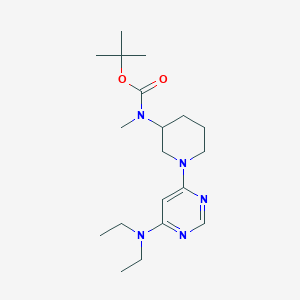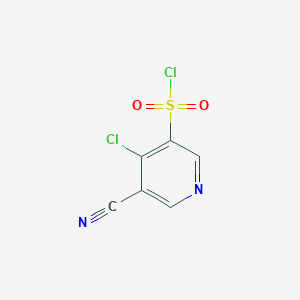![molecular formula C19H14BrN3O5S B2620598 methyl 2-((Z)-6-bromo-2-(((E)-3-(3-nitrophenyl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865197-89-3](/img/structure/B2620598.png)
methyl 2-((Z)-6-bromo-2-(((E)-3-(3-nitrophenyl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-((Z)-6-bromo-2-(((E)-3-(3-nitrophenyl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a chemically complex compound with a range of properties and applications. As a derivative of benzo[d]thiazole, this compound's structure includes a mix of bromine, nitrophenyl, and acrylonitrile groups. Such compounds often find applications in medicinal chemistry due to their biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-((Z)-6-bromo-2-(((E)-3-(3-nitrophenyl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate typically involves multi-step reactions:
Initial Formation: : The initial step might involve the synthesis of the benzo[d]thiazole core through a cyclization reaction.
Bromination: : Introduction of a bromine atom usually occurs through electrophilic aromatic substitution.
Nitrophenyl Introduction: : The nitrophenyl group can be added via nitration reactions.
Acryloyl Addition: : Incorporating the acrylate moiety often requires Michael addition or other addition reactions.
Reaction conditions may vary but commonly include the use of organic solvents, specific temperatures, and catalysts to facilitate the steps.
Industrial Production Methods
Industrially, the compound may be produced via a streamlined synthesis protocol to maximize yield and purity. Large-scale synthesis typically employs continuous-flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo several reactions such as:
Oxidation: : The nitrophenyl group makes it prone to oxidative transformations.
Reduction: : Reduction reactions can be used to convert nitro groups to amines.
Substitution: : Electrophilic and nucleophilic substitution reactions might modify the aromatic system or other functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Hydrogen gas with palladium, sodium borohydride.
Catalysts: : Palladium, platinum, and various acidic or basic catalysts.
Major Products
Oxidation: : Conversion of nitrophenyl to nitroso or nitro alcohols.
Reduction: : Formation of amino derivatives.
Substitution: : Introduction of various functional groups depending on the reagents used.
Aplicaciones Científicas De Investigación
Methyl 2-((Z)-6-bromo-2-(((E)-3-(3-nitrophenyl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate has a broad spectrum of research applications:
Chemistry: : Used as a precursor in the synthesis of complex organic molecules.
Biology: : Studied for its potential as a biochemical probe.
Medicine: : Investigated for its potential therapeutic properties, especially in anti-cancer research.
Industry: : Utilized in the development of new materials with specialized properties.
Mecanismo De Acción
This compound's biological activity typically involves:
Molecular Targets: : May interact with specific enzymes or receptors in biological systems.
Pathways Involved: : Potential involvement in pathways related to oxidative stress or signal transduction processes.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-((Z)-6-bromo-2-imino)benzo[d]thiazol-3(2H)-yl)acetate: : Lacks the nitrophenyl and acrylate groups.
6-bromo-2-(((E)-3-(3-nitrophenyl)acryloyl)imino)benzo[d]thiazole: : Missing the ester functionality.
Uniqueness
Unique Structural Features: : The combination of bromine, nitrophenyl, and acrylonitrile groups.
Distinct Chemical Behavior: : Exhibits unique reactivity patterns due to its structure, leading to diverse and valuable applications.
That should cover the compound quite comprehensively! Any more deep dives, or shall we move on to something else?
Propiedades
IUPAC Name |
methyl 2-[6-bromo-2-[(E)-3-(3-nitrophenyl)prop-2-enoyl]imino-1,3-benzothiazol-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3O5S/c1-28-18(25)11-22-15-7-6-13(20)10-16(15)29-19(22)21-17(24)8-5-12-3-2-4-14(9-12)23(26)27/h2-10H,11H2,1H3/b8-5+,21-19? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNTDOUSRZDUIJZ-GIOAMXNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzamide](/img/structure/B2620521.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2620522.png)

![{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2620530.png)



![N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]pyridine-3-carboxamide](/img/structure/B2620536.png)

